molecular formula C14H18N2O6 B8068159 3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid

3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid

Cat. No.: B8068159
M. Wt: 310.30 g/mol
InChI Key: VHKFGUHQFBQGAD-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid is a complex organic compound with a unique structure that includes an amino group, a nitrophenyl group, and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid typically involves multiple steps. One common method includes the reaction of a suitable amino acid derivative with a nitrophenyl compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often involving continuous flow techniques and advanced purification methods to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming new compounds with different properties.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact mechanism can vary depending on the context of its use, such as in medicinal applications where it may inhibit or activate certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid: A structurally similar compound with slight variations in functional groups.

    2-Amino-2-(2-methylpyridin-4-yl)acetic acid: Another related compound with a different aromatic group.

Uniqueness

3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-amino-4-[(2-methylpropan-2-yl)oxy]-3-(4-nitrophenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)10(11(15)12(17)18)8-4-6-9(7-5-8)16(20)21/h4-7,10-11H,15H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKFGUHQFBQGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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